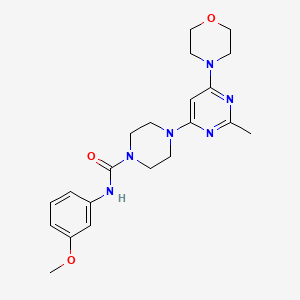
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a dimethylphenoxy group and a methoxyquinolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves the following steps:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenoxy halide.
Quinoline Derivative Formation: The next step involves the synthesis of the 8-methoxyquinoline derivative through a series of reactions, including nitration, reduction, and methoxylation.
Coupling Reaction: The final step involves the coupling of the dimethylphenoxy intermediate with the 8-methoxyquinoline derivative in the presence of a base to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
2-(2,6-ジメチルフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドは、さまざまな化学反応を起こす可能性があります。これには、次のようなものが含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化される可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求電子置換のための塩化チオニルなどのハロゲン化剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって、追加の酸素含有官能基を持つキノリン誘導体が生成される可能性があります。
4. 科学研究における用途
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料の開発や、化学反応における触媒として利用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
2-(2,6-ジメチルフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドの作用機序は、その特定の生物学的標的に依存します。一般的に、このような化合物は、酵素、受容体、または他のタンパク質と相互作用し、生物学的経路の調節につながる可能性があります。正確な分子標的と関連する経路を解明するには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-(2,6-ジメチルフェノキシ)-N-(キノリン-5-イル)アセトアミド: キノリン環にメトキシ基がありません。
2-(フェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミド: フェノキシ環にジメチル基がありません。
独自性
2-(2,6-ジメチルフェノキシ)-N-(8-メトキシキノリン-5-イル)アセトアミドは、ジメチルフェノキシ基とメトキシキノリル基の両方の存在により、その類似体と比較して、独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group on the quinoline ring.
2-(phenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: Lacks the dimethyl groups on the phenoxy ring.
Uniqueness
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both the dimethylphenoxy and methoxyquinolinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-(2,6-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-4-7-14(2)20(13)25-12-18(23)22-16-9-10-17(24-3)19-15(16)8-5-11-21-19/h4-11H,12H2,1-3H3,(H,22,23) |
InChIキー |
XDRHQOIMSRIALV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11338706.png)
![N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338714.png)
![4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338718.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11338738.png)
![N,N-dibenzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338756.png)
![5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11338762.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B11338767.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11338779.png)
![3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338783.png)
![2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11338794.png)
![N-benzyl-1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B11338795.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B11338798.png)
![3-(4-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338807.png)
